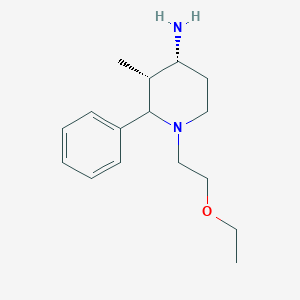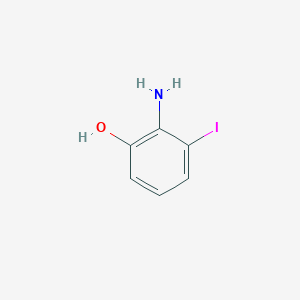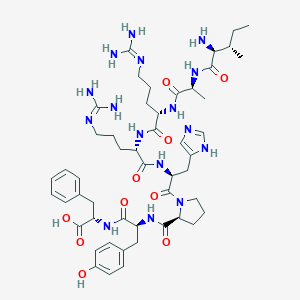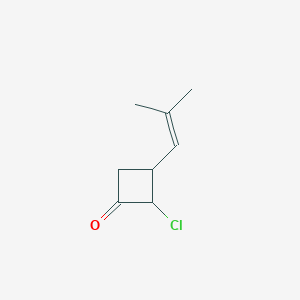
2-Chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This specific compound features a chlorine atom and a 2-methyl-1-propenyl group attached to the cyclobutanone ring, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutanones can be synthesized through several methods. One common approach involves the cycloaddition of haloketenes to olefins. For instance, the reaction of dichloroketene with an olefin can yield alpha-chlorocyclobutanones . Another method involves the dehalogenation of alpha-haloacetyl halides with zinc in an inert solvent . These reactions typically require controlled temperatures and the presence of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of cyclobutanones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorine atom and propenyl group can undergo substitution and addition reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research and development.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Larger ring size and different chemical properties.
Pyrrolidine derivatives: Contain a nitrogen atom in the ring, leading to different reactivity and applications.
Uniqueness
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
111545-32-5 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3 |
InChIキー |
BYSVODQKLJXQIX-UHFFFAOYSA-N |
SMILES |
CC(=CC1CC(=O)C1Cl)C |
正規SMILES |
CC(=CC1CC(=O)C1Cl)C |
同義語 |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)

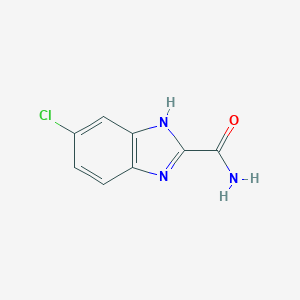
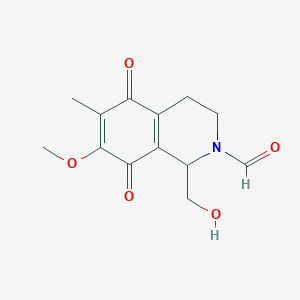
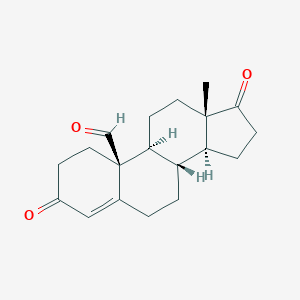
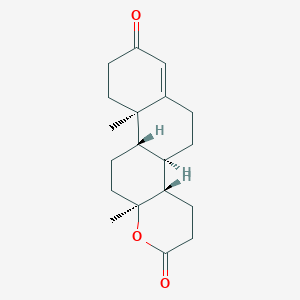
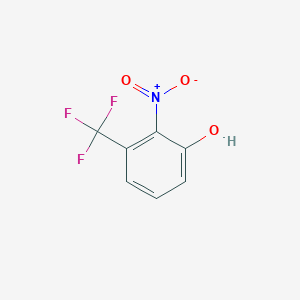
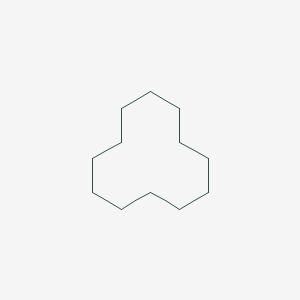
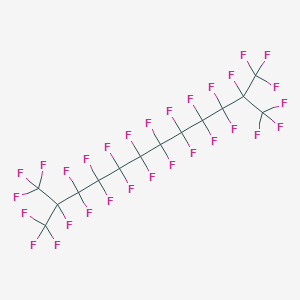
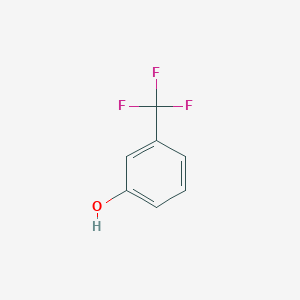
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
